(R)-3-(2-Chlorophenoxy)butanoic acid
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Overview
Description
®-3-(2-Chlorophenoxy)butanoic acid is a chiral compound with a phenoxy group substituted with a chlorine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chlorophenoxy)butanoic acid typically involves the reaction of ®-3-hydroxybutanoic acid with 2-chlorophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Chlorophenoxy)butanoic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalytic systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxybutanoic acid derivatives.
Scientific Research Applications
®-3-(2-Chlorophenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Chlorophenoxy)butanoic acid: The enantiomer of ®-3-(2-Chlorophenoxy)butanoic acid, which may have different biological activities.
3-(2-Bromophenoxy)butanoic acid: A similar compound with a bromine atom instead of chlorine.
3-(2-Methylphenoxy)butanoic acid: A similar compound with a methyl group instead of chlorine.
Uniqueness
®-3-(2-Chlorophenoxy)butanoic acid is unique due to its specific chiral configuration and the presence of the chlorine atom, which can influence its reactivity and biological activity. The chiral nature of the compound can lead to enantioselective interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H11ClO3 |
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Molecular Weight |
214.64 g/mol |
IUPAC Name |
(3R)-3-(2-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
JNZSMHIXJZFJIE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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